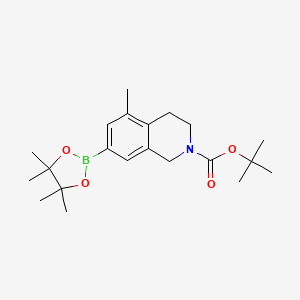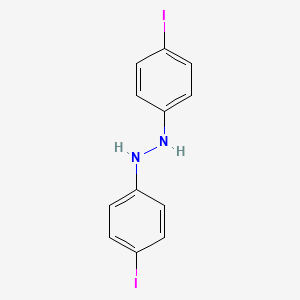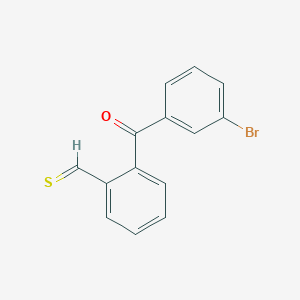
2-(3-Bromobenzoyl)thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromobenzoyl)thiobenzaldehyde is an organic compound that features a bromine atom attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzoyl)thiobenzaldehyde typically involves the bromination of benzoylthiobenzaldehyde. One common method includes the use of bromine in the presence of a catalyst such as iron bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzoyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically conducted in a solvent such as dichloromethane or chloroform, with careful monitoring of temperature and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thiol or thioether.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzoylthiobenzaldehyde derivatives.
Scientific Research Applications
2-(3-Bromobenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzoyl)thiobenzaldehyde involves its interaction with various molecular targets. The bromine atom and thiobenzaldehyde moiety can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways, leading to potential therapeutic effects. For example, the compound may inhibit specific enzymes or disrupt cellular processes in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzaldehyde
- 3-Bromobenzaldehyde
- 4-Bromobenzaldehyde
- Benzoylthiobenzaldehyde
Uniqueness
2-(3-Bromobenzoyl)thiobenzaldehyde is unique due to the presence of both a bromine atom and a thiobenzaldehyde moiety This combination imparts distinct chemical reactivity and potential biological activity compared to other bromobenzaldehyde derivatives
Properties
Molecular Formula |
C14H9BrOS |
|---|---|
Molecular Weight |
305.19 g/mol |
IUPAC Name |
2-(3-bromobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9BrOS/c15-12-6-3-5-10(8-12)14(16)13-7-2-1-4-11(13)9-17/h1-9H |
InChI Key |
BSGGFSHUIGQXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester](/img/structure/B15199940.png)
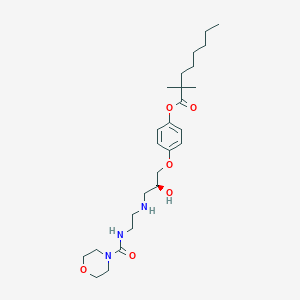
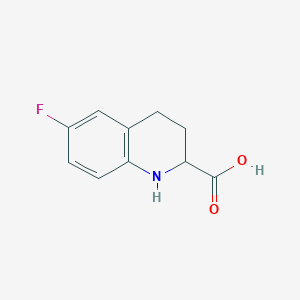
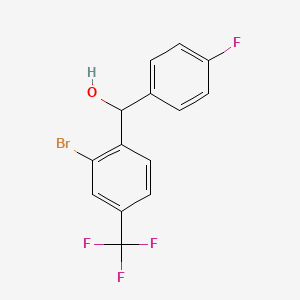
![2H-Pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B15199958.png)
![2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15199967.png)
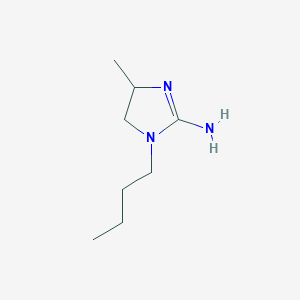
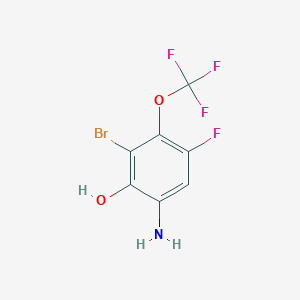
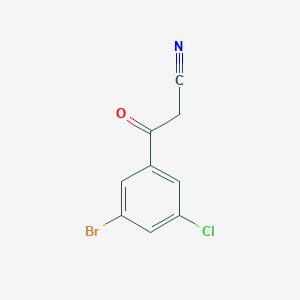
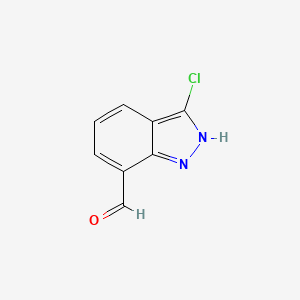
![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)
